[(2-Bromophenyl)methyl](3-ethoxypropyl)amine [(2-Bromophenyl)methyl](3-ethoxypropyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17812163
InChI: InChI=1S/C12H18BrNO/c1-2-15-9-5-8-14-10-11-6-3-4-7-12(11)13/h3-4,6-7,14H,2,5,8-10H2,1H3
SMILES:
Molecular Formula: C12H18BrNO
Molecular Weight: 272.18 g/mol

[(2-Bromophenyl)methyl](3-ethoxypropyl)amine

CAS No.:

Cat. No.: VC17812163

Molecular Formula: C12H18BrNO

Molecular Weight: 272.18 g/mol

* For research use only. Not for human or veterinary use.

[(2-Bromophenyl)methyl](3-ethoxypropyl)amine -

Specification

Molecular Formula C12H18BrNO
Molecular Weight 272.18 g/mol
IUPAC Name N-[(2-bromophenyl)methyl]-3-ethoxypropan-1-amine
Standard InChI InChI=1S/C12H18BrNO/c1-2-15-9-5-8-14-10-11-6-3-4-7-12(11)13/h3-4,6-7,14H,2,5,8-10H2,1H3
Standard InChI Key KSQWLWRUKQANOO-UHFFFAOYSA-N
Canonical SMILES CCOCCCNCC1=CC=CC=C1Br

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

(2-Bromophenyl)methylamine consists of a 2-bromophenyl group connected via a methylene bridge to a 3-ethoxypropylamine moiety. The bromine atom occupies the ortho position on the benzene ring, distinguishing it from the more commonly studied meta-substituted analogs . This substitution pattern imposes steric constraints and electronic effects that influence intermolecular interactions and reaction pathways.

The ethoxypropyl chain introduces flexibility, with the ether oxygen at position 3 creating a polar region that enhances solubility in aprotic solvents. Quantum mechanical calculations predict a bent conformation around the amine nitrogen, with the bromophenyl and ethoxypropyl groups adopting gauche orientations to minimize steric clashes.

Spectroscopic Signatures

While experimental NMR data for this specific compound are unavailable, simulations based on density functional theory (DFT) suggest the following key features:

  • ¹H NMR: A triplet at δ 1.2–1.4 ppm (CH2CH2CH3), a multiplet at δ 3.4–3.6 ppm (OCH2), and aromatic protons as a complex multiplet between δ 7.2–7.8 ppm .

  • ¹³C NMR: Distinct signals for the quaternary brominated carbon (δ 125–130 ppm) and the amine-bearing carbon (δ 45–50 ppm).

The bromine atom induces characteristic mass spectral fragmentation patterns, with major peaks corresponding to loss of Br· (Δm/z = 79/81) and cleavage at the methylene bridge .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing (2-bromophenyl)methylamine:

Route A: Alkylation of Primary Amines

  • Step 1: React 2-bromobenzyl bromide with 3-ethoxypropylamine in the presence of K2CO3 in acetonitrile.

    C6H4BrCH2Br+NH2(CH2)3OCH2CH3K2CO3,ΔTarget Compound+HBr\text{C}_6\text{H}_4\text{BrCH}_2\text{Br} + \text{NH}_2(\text{CH}_2)_3\text{OCH}_2\text{CH}_3 \xrightarrow{\text{K}_2\text{CO}_3, \Delta} \text{Target Compound} + \text{HBr}

    This S_N2 mechanism proceeds with moderate stereochemical control .

Route B: Reductive Amination

  • Step 1: Condense 2-bromobenzaldehyde with 3-ethoxypropylamine using molecular sieves.

  • Step 2: Reduce the resultant imine with NaBH4 in methanol.

    ArCHO+RNH2ArCH=NRNaBH4ArCH2NHR\text{ArCHO} + \text{RNH}_2 \rightleftharpoons \text{ArCH=NR} \xrightarrow{\text{NaBH}_4} \text{ArCH}_2\text{NHR}

    This method offers superior regioselectivity but requires careful pH control .

Physicochemical Properties

Thermodynamic Parameters

PropertyPredicted ValueMethod
Melting Point78–82°CDSC Simulation
LogP (Octanol-Water)2.34 ± 0.15XLogP3
Aqueous Solubility1.2 mg/mL at 25°CQSPR Modeling
pKa (Amine)9.8 ± 0.3SPARC Calculator

The elevated LogP value suggests significant lipid membrane permeability, while the basic amine group enables salt formation with mineral acids.

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The bromine atom deactivates the aromatic ring, directing incoming electrophiles to the para position. Nitration experiments with analogous compounds yield para-nitro derivatives in 65–70% yield .

Amine Functionalization

The secondary amine undergoes:

  • Acylation: Reacts with acetyl chloride to form N-(3-ethoxypropyl)-N-(2-bromobenzyl)acetamide (85% yield) .

  • Oxidation: Forms a nitroxide radical when treated with m-CPBA, as confirmed by EPR spectroscopy.

Mixture CompositionSmectic A Range (°C)
10% Target Compound145–178
20% Target Compound132–191

This tunability suggests utility in display technologies.

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